2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid
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Overview
Description
2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid is an organic compound with the molecular formula C16H14O2S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-phenyl-2-propen-1-ylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid typically involves the reaction of benzoic acid derivatives with 3-phenyl-2-propen-1-ylthiol. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the phenyl or propenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives .
Scientific Research Applications
2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid include other benzoic acid derivatives with different substituents on the phenyl or propenyl groups. Examples include:
- 2-[(3-Phenyl-2-propen-1-yl)thio]acetic acid
- 2-[(3-Phenyl-2-propen-1-yl)thio]propanoic acid .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14O2S |
---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-(3-phenylprop-2-enylsulfanyl)benzoic acid |
InChI |
InChI=1S/C16H14O2S/c17-16(18)14-10-4-5-11-15(14)19-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,17,18) |
InChI Key |
NCAHUDCGYUCRIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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